molecular formula C24H20BrNO4 B3121371 N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID CAS No. 284492-04-2

N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID

Cat. No.: B3121371
CAS No.: 284492-04-2
M. Wt: 466.3 g/mol
InChI Key: DXTFQBWZFOPYGV-UHFFFAOYSA-N
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Description

N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID (CAS: 507472-17-5) is a fluorinated aromatic amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₄H₂₀BrNO₄, with a molecular weight of 466.32 g/mol . The compound features:

  • A 9-fluorenylmethyloxycarbonyl (FMOC) protecting group, which enhances stability during solid-phase peptide synthesis (SPPS) and is removable under basic conditions.
  • A 2-bromophenyl substituent at the β-carbon, introducing steric bulk and electronic effects that influence peptide conformation and interactions.
  • A propionic acid backbone, enabling integration into peptide chains via standard coupling methodologies.

This compound is classified under 3-amino-3-phenylpropanoic acid analogs and stored at 2–8°C to prevent degradation .

Properties

IUPAC Name

3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTFQBWZFOPYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001150175
Record name 2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284492-04-2
Record name 2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284492-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID typically involves the following steps:

    Protection of the Amino Group: The amino group of 3-amino-3-(2-bromo-phenyl)-propionic acid is protected using the FMOC group. This is achieved by reacting the amino acid with FMOC chloride in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID can undergo oxidation reactions, where the bromophenyl group may be oxidized to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, where the bromophenyl group may be reduced to form a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the bromophenyl group.

    Reduction: Phenyl derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block
N-FMOC-3-amino-3-(2-bromo-phenyl)-propionic acid serves as an essential building block in the synthesis of peptides. The FMOC (9-fluorenylmethoxycarbonyl) group allows for easy protection and deprotection during solid-phase peptide synthesis (SPPS), facilitating the introduction of various amino acids into complex peptide structures.

Case Study: Synthesis of Bioactive Peptides
A study demonstrated the synthesis of a peptide that exhibited significant inhibitory activity against specific enzymes related to cancer progression. The incorporation of this compound into the peptide sequence enhanced its binding affinity and selectivity towards target proteins, showcasing its potential in drug design .

Peptide Sequence IC50 (µM) Comments
Peptide A5.2High selectivity against target enzyme
Peptide B10.4Moderate activity, further optimization needed

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential therapeutic applications, particularly in developing inhibitors for enzymes such as histone deacetylases (HDAC). These enzymes play crucial roles in cancer and neurodegenerative diseases.

Research Findings
Research indicates that derivatives of this compound exhibit varying degrees of HDAC inhibition, with some compounds achieving pIC50 values greater than 7.0, indicating potent biological activity .

Compound ID pIC50 Value Target Enzyme
Compound 17.23HDAC1
Compound 26.85HDAC2
Compound 36.27HDAC6

Mechanism of Action

The mechanism of action of N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID is primarily related to its role in peptide synthesis The FMOC group protects the amino group during peptide assembly, preventing unwanted side reactions

Molecular Targets and Pathways:

    Peptide Synthesis: The compound targets the amino group of amino acids and peptides, facilitating selective protection and deprotection reactions.

    Chemical Reactions: The bromophenyl group can undergo various chemical transformations, enabling the synthesis of diverse peptide derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

N-FMOC-3-AMINO-3-(3-BROMO-PHENYL)-PROPIONIC ACID (CAS: 276262-71-6)
  • Key Difference : Bromine at the meta (3-) position on the phenyl ring.
  • The meta position may also alter electronic interactions in target peptides .
BOC-(R)-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID (CAS: 500789-07-1)
  • Key Difference : BOC (tert-butoxycarbonyl) protecting group instead of FMOC.
  • Impact : BOC is acid-labile (removed via trifluoroacetic acid), making it suitable for solution-phase synthesis rather than SPPS. Molecular weight (344.2 g/mol ) is lower due to the smaller BOC group .

Protecting Group Variations

FMOC-(R)-3-AMINO-3-(2-HYDROXY-PHENYL)-PROPIONIC ACID (CAS: 511272-34-7)
  • Key Difference : 2-hydroxyphenyl substituent instead of bromophenyl.
  • Impact : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. However, it may reduce stability under acidic conditions compared to brominated analogs .
N-FMOC-DL-3-(4-METHYLPHENYL)-3-AMINO-PROPIONIC ACID (CAS: 284492-08-6)
  • Key Difference : 4-methylphenyl substituent.
  • Density: 1.254 g/cm³, pKa: 4.31 .

Stereochemical and Functional Group Modifications

(2S,3S)-3-AMINO-3-(3-FLUORO-PHENYL)-2-HYDROXY-PROPIONIC ACID (CAS: 959573-06-9)
  • Key Differences :
    • Fluorine substituent at the 3-position: Smaller than bromine, reducing steric effects.
    • 2-hydroxy group on the propionic backbone: Introduces additional polarity and chirality, affecting peptide folding and enzymatic recognition .
3-AMINO-3-[5-(2-TRIFLUOROMETHYLPHENYL)-FURAN-2-YL]-PROPIONIC ACID (CAS: 773125-91-0)
  • Key Difference : Furan ring with a trifluoromethylphenyl group.
  • Impact : The heterocyclic furan enhances rigidity, while the -CF₃ group provides strong electron-withdrawing effects, altering electronic properties and metabolic stability .

Comparative Data Table

Compound Name CAS Protecting Group Substituent Molecular Formula MW (g/mol) Key Properties
N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID 507472-17-5 FMOC 2-bromophenyl C₂₄H₂₀BrNO₄ 466.32 High steric hindrance; SPPS-compatible
N-FMOC-3-AMINO-3-(3-BROMO-PHENYL)-PROPIONIC ACID 276262-71-6 FMOC 3-bromophenyl C₂₄H₂₀BrNO₄ 466.32 Reduced steric effects
BOC-(R)-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID 500789-07-1 BOC 2-bromophenyl C₁₄H₁₈BrNO₄ 344.20 Acid-labile; lower MW
FMOC-(R)-3-AMINO-3-(2-HYDROXY-PHENYL)-PROPIONIC ACID 511272-34-7 FMOC 2-hydroxyphenyl C₂₄H₂₁NO₅ 403.43 Polar; H-bond donor
N-FMOC-DL-3-(4-METHYLPHENYL)-3-AMINO-PROPIONIC ACID 284492-08-6 FMOC 4-methylphenyl C₂₅H₂₃NO₄ 401.46 Hydrophobic; pKa 4.31

Biological Activity

N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID is a synthetic amino acid derivative notable for its applications in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethyloxycarbonyl (FMOC) protecting group, which is crucial for its role in biological research and drug development. The presence of a bromine atom on the phenyl ring enhances its reactivity, making it a valuable building block for designing peptide-based therapeutics.

Chemical Structure and Properties

  • Molecular Formula : C24H20BrNO
  • Molecular Weight : Approximately 466.32 g/mol
  • CAS Number : 284492-04-2

The structure consists of a propionic acid backbone with an amino group protected by the FMOC group and a bromophenyl moiety, which influences its biological activity through potential halogen bonding interactions.

The biological activity of this compound primarily arises from its role in peptide synthesis. The FMOC group protects the amino group during the assembly of peptides, allowing for selective deprotection and coupling reactions. This selectivity is critical in creating peptides that can interact with various biological targets, facilitating studies on protein-protein interactions and enzyme-substrate dynamics.

Peptide Synthesis

This compound serves as a versatile building block in the synthesis of peptides that can be used to probe biological systems. Its ability to form stable peptide bonds while maintaining structural integrity makes it suitable for developing therapeutic agents.

Binding Affinities

Studies have shown that this compound exhibits significant binding affinities to various biological targets. This property is essential for understanding its potential therapeutic applications, particularly in drug design .

Case Studies and Research Findings

  • Peptide Therapeutics : Research has demonstrated the efficacy of peptides synthesized using this compound in targeting specific receptors involved in disease pathways. For instance, peptides incorporating this compound showed enhanced binding to cancer cell receptors compared to their non-brominated counterparts .
  • Enzyme Interactions : A study investigating enzyme-substrate interactions highlighted that peptides containing this amino acid exhibited altered kinetics, suggesting that the bromophenyl group may influence enzyme affinity and specificity .
  • Drug Development : The compound has been utilized in the development of peptidomimetics—synthetic analogs of peptides that offer improved stability and bioavailability. These modifications are crucial for enhancing therapeutic efficacy against infectious diseases .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-FMOC-3-AMINO-3-(4-BROMO-PHENYL)-PROPIONIC ACIDSimilar structure but different bromine positionVariations in receptor binding affinity
N-FMOC-3-AMINO-3-(2-IODO-PHENYL)-PROPIONIC ACIDIodine substitution may alter reactivityPotentially different therapeutic applications
N-FMOC-D-BETA-PHE(2-BR)-OHRelated structure used interchangeablySimilar applications in peptide synthesis

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID?

  • Methodological Answer : The synthesis typically involves coupling FMOC-protected amino acid derivatives with brominated aromatic precursors. For example, FMOC chloride reacts with 3-amino-3-(2-bromo-phenyl)propionic acid under basic conditions (e.g., NaHCO₃) in anhydrous DMF or THF. The reaction is monitored via TLC, and purification is achieved using flash column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the FMOC group, bromophenyl substituent, and propionic acid backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z vs. calculated for C₂₄H₂₀BrNO₄).
  • HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity (>95% is typical for research-grade material) .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) in sealed, light-resistant containers at 2–8°C for long-term stability. Short-term storage at room temperature is acceptable if desiccated. Avoid exposure to moisture or oxidizing agents to prevent FMOC deprotection or bromine displacement .

Advanced Research Questions

Q. How does the 2-bromo-phenyl substituent influence peptide conformation in solid-phase synthesis?

  • Methodological Answer : The bulky bromophenyl group introduces steric hindrance, which can affect peptide backbone flexibility. To study this:

Incorporate the compound into model peptides via FMOC-SPPS (solid-phase peptide synthesis).

Analyze conformational changes using circular dichroism (CD) spectroscopy or 2D-NMR (e.g., NOESY).

Compare with non-brominated analogs to isolate steric/electronic effects .

Q. What strategies resolve enantiomeric impurities in FMOC-protected bromophenylalanine derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Crystallization : Recrystallize from ethanol/water mixtures to exploit differential solubility of enantiomers.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of the undesired enantiomer .

Q. How can computational modeling predict reactivity of the bromine atom in cross-coupling reactions?

  • Methodological Answer :

Perform DFT calculations (e.g., Gaussian 16) to model the electronic environment of the bromine atom.

Simulate transition states for Suzuki-Miyaura coupling using Pd catalysts.

Validate predictions experimentally via GC-MS or LC-MS to track aryl-aryl bond formation .

Q. What analytical approaches detect decomposition products under acidic/basic conditions?

  • Methodological Answer :

  • For Acidic Conditions : Incubate the compound in 0.1 M HCl and analyze via LC-MS for FMOC cleavage (m/z loss of 222.24 Da) or bromine hydrolysis (HBr release detected via ion chromatography).
  • For Basic Conditions : Monitor NaOH-treated samples for β-elimination byproducts using UV-Vis spectroscopy (absorbance shifts at 280 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID
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N-FMOC-3-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID

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